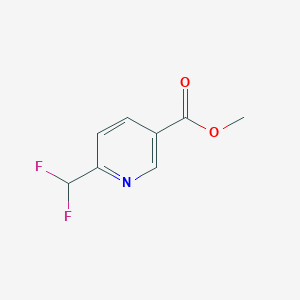

Methyl 6-(difluoromethyl)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(difluoromethyl)nicotinate is a chemical compound that is closely related to various nicotinate esters synthesized for different applications, including pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related nicotinate esters involves various methods. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was achieved and its structure confirmed by XRD, GC–MS analysis, element analysis, and NMR spectroscopy . Similarly, the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate was reported to be safe and economical, utilizing a trifluoromethylation process with a methyl chlorodifluoroacetate (MCDFA)/KF/CuI system . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of nicotinate esters is typically confirmed using techniques such as XRD, NMR, and mass spectrometry. For example, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was determined in detail using these methods . These analytical techniques would be essential in confirming the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

Nicotinate esters can participate in various chemical reactions. The synthesis of 6-(2,4-difluorophenyl)nicotinamide involved a one-pot method with Suzuki-Miyaura coupling reaction and cyano hydrolysis reaction . Methyl nicotinate was prepared through esterification of nicotinic acid . These reactions highlight the reactivity of the nicotinate core and the potential reactions this compound could undergo.

Physical and Chemical Properties Analysis

The physical properties of methyl nicotinate, a related compound, were described as a white powder with a melting point of 40-42°C and a yield of 23.39% . Its chemical properties include reactivity typical of esters, such as hydrolysis. The antinociceptive activity of methyl nicotinate was also evaluated, indicating potential biological applications . These properties provide a baseline for what might be expected from this compound, although specific properties would need to be empirically determined.

Aplicaciones Científicas De Investigación

Nicotinamide in Metabolic Regulation and Therapeutic Applications

Nicotinamide, a form of vitamin B3 and a precursor to nicotinamide adenine dinucleotide (NAD+), is significant in cellular energy metabolism and has been investigated for its neuroprotective effects. It plays a crucial role in the redox reactions within the cell, facilitating ATP production critical for cellular functions. Research indicates nicotinamide's potential in enhancing neurocognitive functions, with studies suggesting benefits in conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders (Rennie et al., 2015).

Nicotinamide and Cancer Research

In cancer research, nicotinamide has been explored for its role in modulating cellular metabolism and its potential as a therapeutic agent. Novel derivatives of nicotinic acid, to which Methyl 6-(difluoromethyl)nicotinate is structurally related, have shown promising anticancer properties. These derivatives highlight the importance of nicotinamide and its analogs in developing new anticancer strategies, underscoring the potential of these compounds in targeting specific pathways involved in cancer progression (Jain et al., 2020).

Nicotinamide in Chronic Kidney Disease and Phosphate Homeostasis

The role of nicotinamide in managing phosphate homeostasis in chronic kidney disease (CKD) has been a subject of recent studies. Given the importance of maintaining appropriate phosphate levels in CKD patients, nicotinamide presents a novel approach to managing hyperphosphatemia, potentially offering a new therapeutic pathway for CKD-related complications (Ginsberg & Ix, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is a derivative of nicotinate, which is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .

Mode of Action

It is suggested that methyl nicotinate promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

It is known that many microorganisms can degrade nicotine via various biochemical pathways, including the demethylation pathway, the pyridine pathway, and the pyrrolidine pathway .

Result of Action

It is suggested that methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application .

Action Environment

It is known that the release of substances like this into the environment can occur from industrial use, such as in the production of articles, as an intermediate step in further manufacturing of another substance, and as a processing aid .

Propiedades

IUPAC Name |

methyl 6-(difluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-6(7(9)10)11-4-5/h2-4,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSVFYJGODSQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B2546774.png)

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)

![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B2546786.png)

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)